3-[(2,3-Dimethylphenyl)methyl]azetidine
Description
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
3-[(2,3-dimethylphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H17N/c1-9-4-3-5-12(10(9)2)6-11-7-13-8-11/h3-5,11,13H,6-8H2,1-2H3 |
InChI Key |
ZOCFICIGSGUOLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CC2CNC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Dimethylphenyl)methyl]azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . These reactions typically require specific catalysts and reaction conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of microwave irradiation and solid support, such as alumina, has been reported to enhance the reaction rates and yields . Additionally, the Suzuki–Miyaura cross-coupling reaction has been employed for the diversification of azetidine derivatives .
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-Dimethylphenyl)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted azetidines. These products can be further functionalized for various applications in pharmaceuticals and materials science .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[(2,3-Dimethylphenyl)methyl]azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, leading to various biological effects. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of target proteins and enzymes .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The substituents on the azetidine ring significantly influence the compound’s properties. Below is a comparison with key analogs:
*Estimated based on molecular formula (C₁₂H₁₇N).
Key Observations :
Physicochemical Properties
Q & A
Q. What are the established synthetic routes for 3-[(2,3-Dimethylphenyl)methyl]azetidine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves alkylation of azetidine with 2,3-dimethylbenzyl halides under basic conditions. Key variables include:
- Base selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents like DMF or THF facilitates nucleophilic substitution .
- Temperature : Room temperature or mild heating (40–60°C) balances reaction rate and side-product formation .
- Scalability : Industrial-scale synthesis may employ continuous flow reactors to enhance efficiency and reproducibility .
Optimization Tip : Monitor reaction progress via TLC or LC-MS to adjust conditions dynamically.
Q. How do the steric and electronic properties of the 2,3-dimethylphenyl substituent affect the compound’s reactivity?
Methodological Answer: The 2,3-dimethylphenyl group introduces:
- Steric hindrance : Ortho-methyl groups restrict rotational freedom, influencing conformational stability and binding site accessibility in biological targets .
- Electron-donating effects : Methyl groups increase electron density on the aromatic ring, altering reactivity in electrophilic substitutions compared to electron-withdrawing groups (e.g., fluorine in difluorophenyl analogs) .
Structural Comparison :
| Compound | Substituent | Electronic Effect | Reactivity Impact |
|---|---|---|---|
| This compound | Methyl (EDG) | Increased electron density | Slower oxidation, reduced electrophilic substitution |
| 3-[(3,4-Difluorophenyl)methyl]azetidine | Fluorine (EWG) | Decreased electron density | Faster nucleophilic reactions, higher metabolic stability |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of azetidine derivatives with varying aryl substituents?
Methodological Answer: Discrepancies often arise from differences in:
- Purity and stereochemistry : Use chiral HPLC or X-ray crystallography to confirm compound identity and enantiomeric excess .
- Assay conditions : Standardize in vitro assays (e.g., enzyme inhibition) with controls for pH, ionic strength, and co-solvents .
- Computational validation : Perform molecular dynamics simulations to predict binding affinities and compare with experimental IC₅₀ values .
Case Study : Conflicting reports on CYP450 inhibition for methyl vs. trifluoromethyl analogs were resolved by correlating LogP values with membrane permeability .
Q. What strategies optimize the compound’s synthesis for low yields in scaling reactions?
Methodological Answer: Address scalability challenges via:
- Continuous flow chemistry : Enhances heat/mass transfer and reduces side reactions (e.g., azetidine ring opening) .
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) improve coupling efficiency in benzylation steps .
- Solvent selection : Replace DMF with recyclable solvents like 2-MeTHF to simplify purification and reduce waste .
Q. How can the compound’s potential as a protein tyrosine phosphatase (PTP) inhibitor be evaluated?
Methodological Answer:
- Enzyme assays : Use fluorescence-based assays (e.g., DiFMUP substrate) to measure PTP1B inhibition .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified methyl positions and compare inhibitory potency. For example, 3-[(2-Trifluoromethylphenyl)methyl]azetidine showed 10-fold higher activity due to enhanced hydrophobic interactions .
- Molecular docking : Map the dimethylphenyl group’s van der Waals contacts with PTP’s allosteric pocket using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
